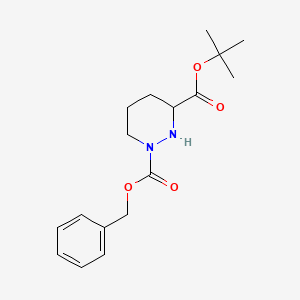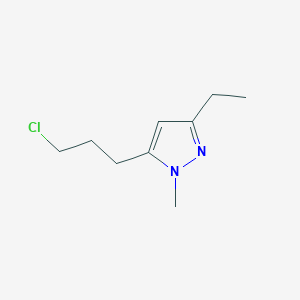
(2-(Methylsulfonyl)cyclohexyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methylsulfonyl)cyclohexyl)methanamine is an organic compound with the molecular formula C8H17NO2S It is characterized by a cyclohexane ring substituted with a methanamine group and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)cyclohexyl)methanamine typically involves the reaction of cyclohexanone with methylsulfonyl chloride in the presence of a base, followed by reductive amination with ammonia or an amine source. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or toluene.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(2-(Methylsulfonyl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding cyclohexylmethanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Cyclohexylmethanamine.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
(2-(Methylsulfonyl)cyclohexyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-(Methylsulfonyl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
Cyclohexylmethanamine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
(2-(Methylsulfonyl)ethyl)amine: Similar structure but with an ethyl chain instead of a cyclohexane ring.
Uniqueness
(2-(Methylsulfonyl)cyclohexyl)methanamine is unique due to the presence of both a cyclohexane ring and a methylsulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC 名称 |
(2-methylsulfonylcyclohexyl)methanamine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3 |
InChI 键 |
ITFXLXMYVQNPNM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1CCCCC1CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)








![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)

